N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine
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Overview
Description
Denaverine hydrochloride is an antispasmodic drug developed in Germany and patented in 1974. It is primarily used in veterinary medicine under the trade name Sensiblex as a muscle relaxant for the myometrium of cows and dogs during parturition . In humans, it has been used under the trade name Spasmalgan for the treatment of urogenital and gastrointestinal spasms .
Preparation Methods
Denaverine hydrochloride can be synthesized through a series of chemical reactions starting from benzilic acid. The improved method for its preparation involves the esterification of 2,2-diphenyl-2-(2-ethylbutoxy)acetic acid with 2-dimethylaminoethyl chloride in the presence of a base . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the esterification process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Denaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Denaverine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving esterification and substitution reactions.
Mechanism of Action
Denaverine hydrochloride acts as a phosphodiesterase inhibitor, similar to papaverine . It also has anticholinergic effects, which contribute to its muscle relaxant properties . The drug interacts with both the spinal cord and brain centers that regulate muscle tone and movement, leading to relaxation of smooth muscles . The molecular targets include phosphodiesterase enzymes and cholinergic receptors .
Comparison with Similar Compounds
Denaverine hydrochloride is unique compared to other antispasmodic drugs due to its dual mechanism of action as both a phosphodiesterase inhibitor and an anticholinergic agent . Similar compounds include:
Papaverine: Another phosphodiesterase inhibitor with similar muscle relaxant properties.
Drotaverine: A spasmolytic agent used to treat smooth muscle spasms.
Hyoscine butylbromide: An anticholinergic drug used to treat abdominal cramps.
Denaverine hydrochloride stands out due to its combined effects, making it effective in treating a broader range of spasms .
Properties
Malacidin A appears to bind Lipid II via a calcium dependent mechanism despite the absence of the typical Asp-X-Asp-Gly motif associate with calcium binding. The structure of Malacidin A includes a 3-hydroxy-aspartate residue while the "X" variable spacer residue is absent. It is unknown how these unique structural features may impact the drug's mechanism of action. The binding of Malacidin A to Lipid II prevents the incorporation of the subunit into the cell wall, disrupting synthesis and likely resulting in death of the bacterial cell. Malacidin A does not appear to form pores nor does it seem to integrate into the cell wall. While this mechanism is similar to that of [DB00512], Malacidin A retains its activity against [DB00512]-resistant pathogens. Unlike other antibiotic agents, Malacidin A also retains its activity in the presence of pulmonary surfactants. | |
Molecular Formula |
C56H88N12O20 |
Molecular Weight |
1249.4 g/mol |
IUPAC Name |
(3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,28S,30R)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H88N12O20/c1-25(2)17-13-11-12-14-19-35(69)62-40(29(8)54(83)84)50(79)66-42-31(10)59-47(76)34-21-28(7)24-68(34)53(82)39(27(5)6)65-49(78)41(30(9)55(85)86)63-36(70)23-58-45(74)33(22-37(71)72)61-52(81)43(44(73)56(87)88)67-46(75)32(18-15-16-20-57)60-48(77)38(26(3)4)64-51(42)80/h11-12,14,19,25-34,38-44,73H,13,15-18,20-24,57H2,1-10H3,(H,58,74)(H,59,76)(H,60,77)(H,61,81)(H,62,69)(H,63,70)(H,64,80)(H,65,78)(H,66,79)(H,67,75)(H,71,72)(H,83,84)(H,85,86)(H,87,88)/b12-11-,19-14+/t28-,29?,30?,31?,32+,33+,34+,38-,39+,40+,41-,42+,43+,44?/m1/s1 |
InChI Key |
USNOUEMKNKRWQT-ORRWAHHJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)NC([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)C(C)C)C(C)C(=O)O)CC(=O)O)C(C(=O)O)O)CCCCN)C(C)C)NC(=O)[C@H](C(C)C(=O)O)NC(=O)/C=C/C=C\CCC(C)C)C |
Canonical SMILES |
CC1CC2C(=O)NC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)C(C)C)C(C)C(=O)O)CC(=O)O)C(C(=O)O)O)CCCCN)C(C)C)NC(=O)C(C(C)C(=O)O)NC(=O)C=CC=CCCC(C)C)C |
Origin of Product |
United States |
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